
6'-Methyl-3,4,5,6-tetrahydro-2,2'-bipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6’-Methyl-3,4,5,6-tetrahydro-2,2’-bipyridine is an organic compound belonging to the bipyridine family Bipyridines are heterocyclic compounds consisting of two pyridine rings This specific compound is characterized by the presence of a methyl group at the 6’ position and a tetrahydro structure, which means it has partially saturated rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6’-Methyl-3,4,5,6-tetrahydro-2,2’-bipyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-bromopicoline with a suitable reducing agent to form the desired bipyridine structure . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium or nickel complexes.
Industrial Production Methods: Industrial production of 6’-Methyl-3,4,5,6-tetrahydro-2,2’-bipyridine may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 6’-Methyl-3,4,5,6-tetrahydro-2,2’-bipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of fully saturated bipyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine rings.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe) are used.
Major Products: The major products formed from these reactions include N-oxides, fully saturated bipyridines, and various substituted derivatives depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
6’-Methyl-3,4,5,6-tetrahydro-2,2’-bipyridine has several scientific research applications:
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It finds applications in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds.
Mecanismo De Acción
The mechanism of action of 6’-Methyl-3,4,5,6-tetrahydro-2,2’-bipyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes and exhibiting biological activities .
Comparación Con Compuestos Similares
6,6’-Dimethyl-2,2’-bipyridine: This compound is similar in structure but has an additional methyl group at the 6 position of both pyridine rings.
4,4’-Dimethyl-2,2’-bipyridine: Another similar compound with methyl groups at the 4 positions of the pyridine rings.
Uniqueness: 6’-Methyl-3,4,5,6-tetrahydro-2,2’-bipyridine is unique due to its tetrahydro structure, which imparts different chemical and physical properties compared to fully aromatic bipyridines. This partial saturation can influence its reactivity and interaction with other molecules, making it a valuable compound for specific applications.
Propiedades
Fórmula molecular |
C11H14N2 |
|---|---|
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
2-methyl-6-(2,3,4,5-tetrahydropyridin-6-yl)pyridine |
InChI |
InChI=1S/C11H14N2/c1-9-5-4-7-11(13-9)10-6-2-3-8-12-10/h4-5,7H,2-3,6,8H2,1H3 |
Clave InChI |
KCRSRQLTUAREFR-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CC=C1)C2=NCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


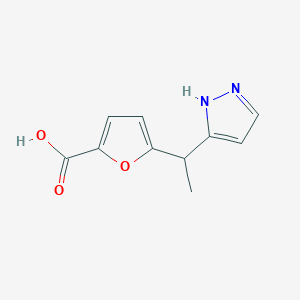
![Ethyl 2-(3-fluorophenyl)benzo[d]oxazole-5-carboxylate](/img/structure/B11790433.png)
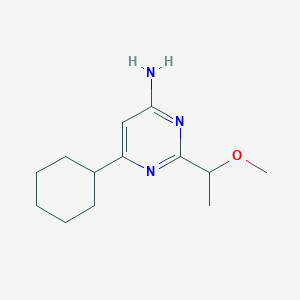
![2-(3-Chlorophenyl)benzo[d]oxazole-5-carboxamide](/img/structure/B11790438.png)
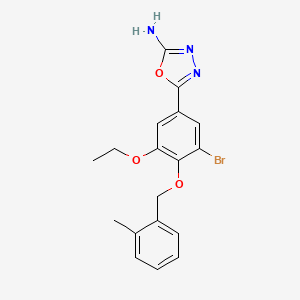


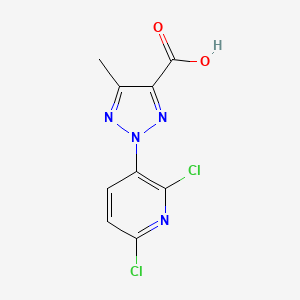
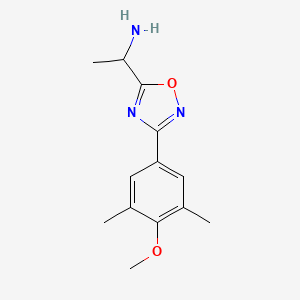
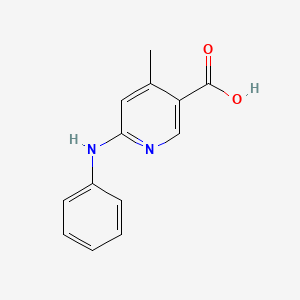
![2-(5-Oxo-7-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B11790481.png)

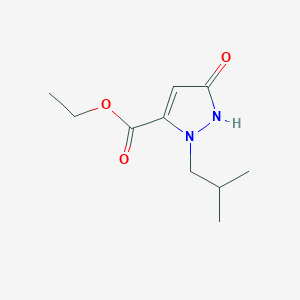
![(R)-1-(1-(Pyridin-2-YL)-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11790509.png)
